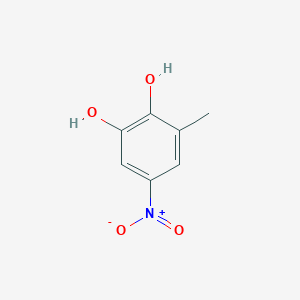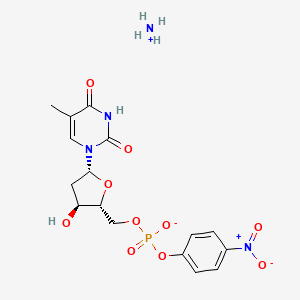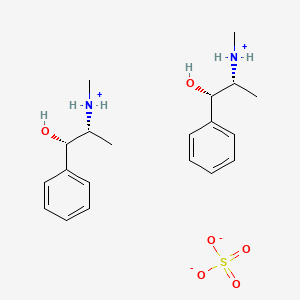
(4-Ethoxy-2,6-Dimethylphenyl)boronsäure
Übersicht
Beschreibung
“(4-Ethoxy-2,6-dimethylphenyl)boronic acid” is an organoboron compound with the molecular formula C10H15BO3 . It has a molecular weight of 194.03500 .
Molecular Structure Analysis
The molecular structure of “(4-Ethoxy-2,6-dimethylphenyl)boronic acid” is represented by the formula C10H15BO3 . The InChI code for this compound is 1S/C10H15BO3/c1-4-14-9-5-7(2)10(11(12)13)8(3)6-9/h5-6,12-13H,4H2,1-3H3 .Chemical Reactions Analysis
Boronic acids, including “(4-Ethoxy-2,6-dimethylphenyl)boronic acid”, are widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of a boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
(4-Ethoxy-2,6-Dimethylphenyl)boronsäure: wird häufig in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet . Diese Reaktion ist ein mächtiges Werkzeug zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen, einem grundlegenden Schritt bei der Synthese verschiedener organischer Verbindungen. Die milden und funktionsgruppenverträglichen Bedingungen der Suzuki-Miyaura-Kupplung machen sie für eine breite Palette von Substraten geeignet, einschließlich solcher, die empfindlich auf härtere Bedingungen reagieren.
Synthese von GPCR-Agonisten
Dieses Boronsäurederivat wird bei der Herstellung von G-Protein-gekoppelten Rezeptor (GPCR) 40-Agonisten eingesetzt . Diese Agonisten sind von Bedeutung bei der Behandlung von Diabetes, da sie eine entscheidende Rolle bei der Verbesserung der Insulinausschüttung als Reaktion auf erhöhte Blutzuckerwerte spielen.
Festphasen-Synthese
Die Verbindung findet Anwendung in der Festphasen-Synthese, insbesondere beim Aufbau von Struktur-Wirkungsbeziehungsbibliotheken für Antitumorstoffe . Diese Bibliotheken sind unerlässlich für die Identifizierung von Verbindungen mit potenziellen Antikrebswirkungen.
Palladium-katalysierte Arylierung
Das Reagenz wird in palladium-katalysierten Arylierungsverfahren eingesetzt . Arylierung ist ein Schlüsselschritt bei der Synthese aromatischer Verbindungen, die für Pharmazeutika, Agrochemikalien und Materialwissenschaften von großer Bedeutung sind.
Synthese von N-heterocyclischen Carbenliganden
Es dient als Vorläufer bei der Synthese von N-heterocyclischen Carbenliganden . Diese Liganden werden in verschiedenen katalytischen Anwendungen eingesetzt, einschließlich der Bildung von Kohlenstoff-Heteroatom-Bindungen, die in vielen organischen Molekülen weit verbreitet sind.
Studium organischer Reaktionsmechanismen
Die Boronsäure ist auch wichtig für das Studium von organischen Reaktionsmechanismen . Forscher verwenden sie, um die Feinheiten von Reaktionen wie der Transmetallierung zu verstehen, die in vielen katalytischen Kreisläufen eine entscheidende Rolle spielt.
Wirkmechanismus
Target of Action
The primary target of the compound (4-Ethoxy-2,6-dimethylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
(4-Ethoxy-2,6-dimethylphenyl)boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the broader Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by (4-Ethoxy-2,6-dimethylphenyl)boronic acid, is part of a larger biochemical pathway involving the formation of carbon–carbon bonds . The success of this reaction and the subsequent pathways it affects is due to the mild and functional group tolerant reaction conditions, the stability of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared , suggesting it may have favorable bioavailability characteristics.
Result of Action
The primary molecular effect of (4-Ethoxy-2,6-dimethylphenyl)boronic acid’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds . On a cellular level, the effects would depend on the specific compounds being synthesized and their interactions with cellular components.
Action Environment
The action of (4-Ethoxy-2,6-dimethylphenyl)boronic acid can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at temperatures between 2-8°C , suggesting that temperature and atmospheric conditions could affect its stability and efficacy. Additionally, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant , indicating that the compound can function effectively in a variety of chemical environments.
Safety and Hazards
“(4-Ethoxy-2,6-dimethylphenyl)boronic acid” is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The compound is classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 .
Eigenschaften
IUPAC Name |
(4-ethoxy-2,6-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-4-14-9-5-7(2)10(11(12)13)8(3)6-9/h5-6,12-13H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRDZDWVEGEKPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)OCC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659358 | |
| Record name | (4-Ethoxy-2,6-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1315342-15-4 | |
| Record name | Boronic acid, B-(4-ethoxy-2,6-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1315342-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Ethoxy-2,6-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





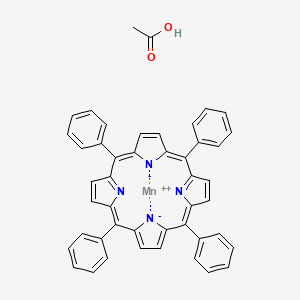
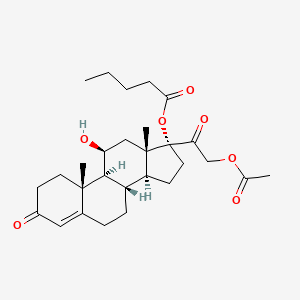
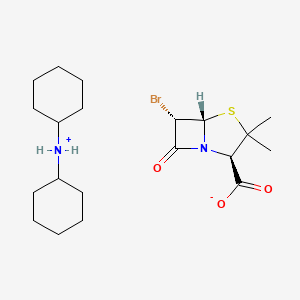
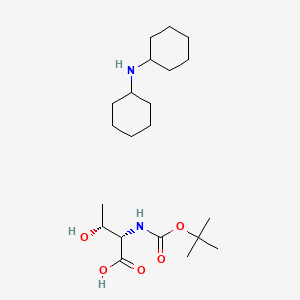

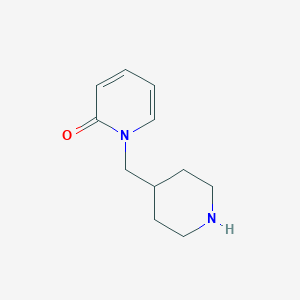
![3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1419045.png)

